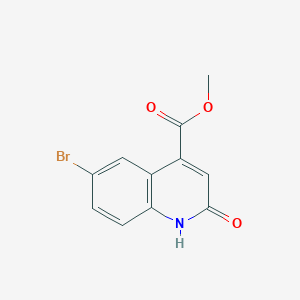

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate

Vue d'ensemble

Description

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

The synthesis of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate typically involves the bromination of 2-hydroxyquinoline-4-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 6-position of the quinoline ring. The resulting 6-bromo-2-hydroxyquinoline-4-carboxylic acid is then esterified using methanol and a suitable catalyst such as sulfuric acid to yield the final product .

Analyse Des Réactions Chimiques

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can be oxidized to a ketone or reduced to a methylene group, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate has been investigated for its potential therapeutic properties. The compound belongs to a class of quinoline derivatives known for their diverse biological activities.

Antioxidant Activity

Research indicates that derivatives of hydroxyquinoline, including this compound, exhibit notable antioxidant properties. A study evaluated several synthesized compounds for their antioxidant activity using the ABTS assay method, revealing that certain derivatives displayed significant activity, which could be beneficial in preventing oxidative stress-related diseases .

Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. This compound may possess similar properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing efficacy against pathogens .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may also exhibit anticancer activity. Some studies have reported that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, warranting further investigation into this compound's specific effects on cancer cells .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthesis of Novel Compounds

The compound can be utilized as a building block for synthesizing other biologically active molecules. Its ability to undergo various chemical reactions allows chemists to modify its structure and create new derivatives with enhanced properties .

Hybridization with Other Pharmacophores

By hybridizing this compound with other pharmacophores, researchers can explore synergistic effects that may lead to compounds with improved therapeutic profiles. This approach has been successful in generating novel structures with enhanced biological activities .

Case Studies and Research Findings

Several studies highlight the applications and potential of this compound:

Mécanisme D'action

The mechanism of action of methyl 6-bromo-2-hydroxyquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism can vary based on the structure of the final bioactive molecule derived from this compound .

Comparaison Avec Des Composés Similaires

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

Methyl 2-hydroxyquinoline-4-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.

6-Bromo-2-hydroxyquinoline: Lacks the ester group, which affects its solubility and reactivity.

Quinoline-4-carboxylic acid: Lacks both the bromine and ester groups, leading to different chemical properties and applications.

These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of both the bromine and ester groups.

Activité Biologique

Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and cardioprotective effects, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₈BrN₁O₃

- Molecular Weight : Approximately 300.54 g/mol

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of bromine and hydroxyl groups enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, as summarized in the table below:

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, demonstrating cytotoxic effects on multiple cancer cell lines. Notably, the compound has shown efficacy in inducing apoptosis in cancer cells through several mechanisms:

- Induction of Apoptosis : The compound activates the intrinsic pathway of apoptosis, leading to cell death in cancer cells.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, inhibiting cancer cell proliferation.

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 10.5 |

| Lung Cancer | 15.3 |

| Colon Cancer | 12.7 |

These results indicate that this compound could serve as a lead compound for developing novel anticancer drugs .

Cardioprotective Effects

Recent studies have also highlighted the cardioprotective effects of this compound, particularly in models of doxorubicin-induced cardiotoxicity. The following table presents the impact on cell viability in cardiomyocytes:

| Compound | Cell Viability (%) |

|---|---|

| Control | 100 |

| Doxorubicin | 60 |

| This compound (10 µM) | 85 |

The results indicate that co-treatment with this compound significantly attenuates doxorubicin-induced oxidative stress and apoptosis in cardiomyocytes .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and disrupting metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Metal Chelation : Its ability to chelate metal ions may play a role in enhancing its anticancer properties by disrupting metal-dependent processes within cells .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against multidrug-resistant strains of bacteria, demonstrating significant potency compared to standard antibiotics .

- Cancer Research Application : In a series of experiments involving different cancer cell lines, this compound was shown to inhibit tumor growth effectively, suggesting its potential as a therapeutic agent in oncology .

- Cardiac Protection Research : Research focused on the protective effects against doxorubicin toxicity revealed that this compound could significantly improve cell survival rates in cardiomyocyte models .

Propriétés

IUPAC Name |

methyl 6-bromo-2-oxo-1H-quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-10(14)13-9-3-2-6(12)4-7(8)9/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISAGMFLCVNNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022055 | |

| Record name | Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66416-74-8 | |

| Record name | Methyl 6-bromo-1,2-dihydro-2-oxo-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66416-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-bromo-2-oxo-1,2-dihydro-4-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.